methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate
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Overview
Description
“Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate” is a chemical compound with the molecular formula C6H8BrN3O2 . It has a molecular weight of 234.05 . The compound is also known as “1H-1,2,4-Triazole-1-propanoic acid, 3-bromo-, methyl ester” and "3-(3-Bromo-[1,2,4]triazol-1-yl)-propionic acid methyl ester" .
Molecular Structure Analysis
The molecular structure of “methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate” can be represented by the SMILES string: COC(=O)CCN1C=NC(=N1)Br . The InChI representation is: InChI=1S/C6H8BrN3O2/c1-12-5(11)2-3-10-4-8-6(7)9-10/h4H,2-3H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate” include a boiling point of 352.6±44.0°C at 760 mmHg, a density of 1.7±0.1 g/cm3, and a topological polar surface area of 57 .Scientific Research Applications
Conclusion
Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate holds promise across various fields, from medicine to industry. Continued research will uncover additional applications and enhance our understanding of its properties. If you need further details or have any other questions, feel free to ask! 😊 .
Mechanism of Action
Target of Action
Methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate is a derivative of 1,2,4-triazole 1,2,4-triazoles are known to interact with various biological targets due to their ability to accept and transfer acyl groups in synthetic reactions .
Mode of Action
It is known that 1,2,4-triazoles can act as ligands for transition metals, forming coordination complexes . These complexes can then interact with biological targets, leading to various biochemical changes.
properties
IUPAC Name |
methyl 3-(3-bromo-1,2,4-triazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-12-5(11)2-3-10-4-8-6(7)9-10/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOALJVQMMAUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=NC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate |
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